![molecular formula C15H13ClN2O2S B13888835 1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, with a benzenesulfonyl group at one position and a chlorine atom at another
Métodos De Preparación
The synthesis of 1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the coupling of benzenesulfonyl chloride with a suitable pyrrolo[2,3-b]pyridine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool compound in biological studies to understand the role of sulfonamides in various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparación Con Compuestos Similares
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has an iodine atom instead of a chlorine atom, which affects its reactivity and applications.
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has both chlorine and iodine atoms, making it suitable for different types of coupling reactions.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a nitrile group, which can be used for further functionalization.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl group, which can influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C15H13ClN2O2S |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-6-chloro-2-ethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O2S/c1-2-12-10-11-8-9-14(16)17-15(11)18(12)21(19,20)13-6-4-3-5-7-13/h3-10H,2H2,1H3 |
Clave InChI |
SYMAHABHNHBEAS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



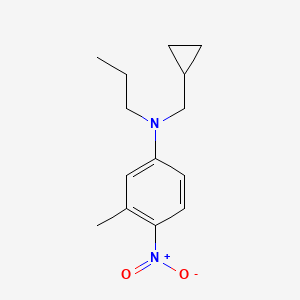
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
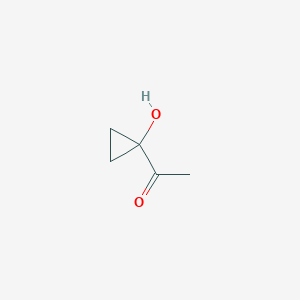
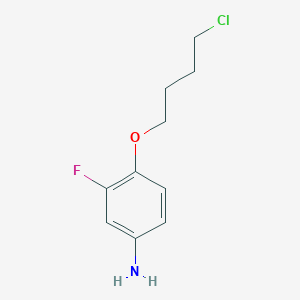
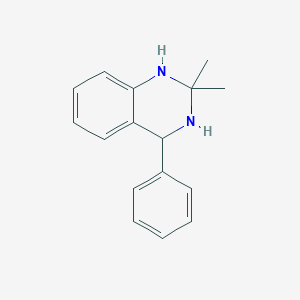
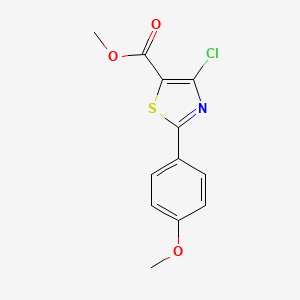

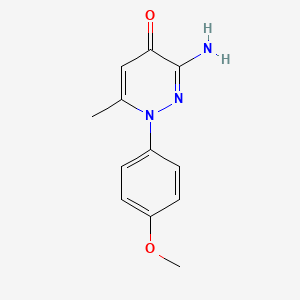
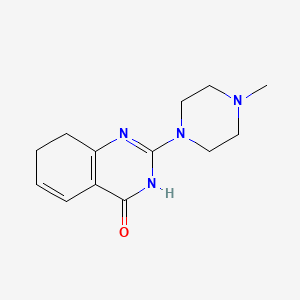
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)



